molecular formula C19H22FN3OS B4284149 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Cat. No.: B4284149
M. Wt: 359.5 g/mol
InChI Key: SKHKVKLYDCUAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have several biochemical and physiological effects that make it a valuable tool for researchers in various fields. In

Scientific Research Applications

4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have potential as a treatment for depression, anxiety, and other mood disorders. In the cardiovascular system, it has been studied for its potential to treat hypertension and other cardiovascular diseases. In cancer research, it has been shown to have potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act on several different receptors in the body. It has been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects. It also has an affinity for the α1-adrenergic receptor, which may contribute to its cardiovascular effects. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. It also has vasodilatory effects, which may contribute to its cardiovascular effects. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide in lab experiments is its specificity for certain receptors in the body. This allows researchers to study the effects of targeting these receptors without affecting other systems in the body. However, one limitation of using this compound is that it can be difficult to synthesize and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Additionally, there is potential for this compound to be used in the treatment of cardiovascular diseases and cancer. Further research is needed to explore these potential applications and to determine the optimal dosing and administration methods.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKVKLYDCUAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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